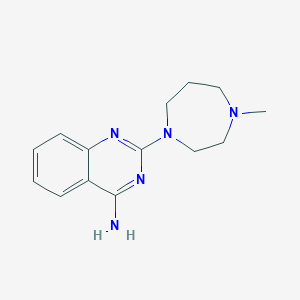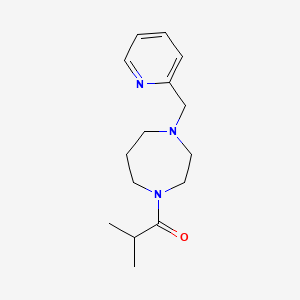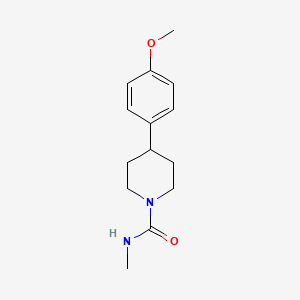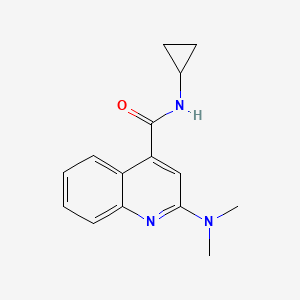![molecular formula C15H15N3O2S B7548872 N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)
N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrrolopyridines and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves the inhibition of kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This, in turn, leads to the inhibition of various cellular processes that are dependent on the kinase activity.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has been found to have various biochemical and physiological effects. In addition to its kinase inhibitory activity, the compound has been found to have anti-inflammatory activity. It has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of cancer therapeutics.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide in lab experiments is its specificity for certain kinases. This allows for targeted inhibition of specific cellular processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of the compound.
Future Directions
There are several future directions for the study of N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide. One area of research is the development of more potent kinase inhibitors based on the structure of the compound. Another area of research is the study of the compound's anti-inflammatory activity and its potential use in the treatment of inflammatory diseases. Additionally, the compound's potential as a cancer therapeutic warrants further investigation. Overall, N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has shown promising results in scientific research, and further studies are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves the reaction of 3-ethylphenylamine and 2,3-dichloropyridine in the presence of a base such as potassium carbonate. The resulting product is then treated with sulfamic acid to yield the final compound. The synthesis method has been optimized to achieve a high yield and purity of the compound.
Scientific Research Applications
N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has been studied for its potential applications in scientific research. One of the main areas of research is its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell signaling, proliferation, and differentiation. Inhibiting kinases can have therapeutic benefits in the treatment of various diseases, including cancer. N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has been found to inhibit certain kinases, making it a potential candidate for the development of kinase inhibitors.
properties
IUPAC Name |
N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-2-11-5-3-6-12(9-11)18-21(19,20)14-10-17-15-13(14)7-4-8-16-15/h3-10,18H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMAGLSMNIFWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=CNC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-(4-ethylbenzyl)-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide](/img/structure/B7548790.png)

![N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7548811.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)

![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)

![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)


![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)